molecular formula C21H18N2O4S B2875176 N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE CAS No. 1164535-51-6

N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE

Cat. No.: B2875176
CAS No.: 1164535-51-6
M. Wt: 394.45
InChI Key: AZOLLTGLXNDVQN-UJUKKVGJSA-N
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Description

This compound belongs to the thiazolidinone-acetamide class, characterized by a 1,3-thiazolidin-2,4-dione core conjugated with a phenylpropenylidene moiety and an N-(4-hydroxyphenyl)acetamide side chain. Its Z/E stereochemistry at the propenylidene group and the hydroxyphenyl substituent contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-14(11-15-5-3-2-4-6-15)12-18-20(26)23(21(27)28-18)13-19(25)22-16-7-9-17(24)10-8-16/h2-12,24H,13H2,1H3,(H,22,25)/b14-11+,18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOLLTGLXNDVQN-UJUKKVGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

    Aldol Condensation: The intermediate product undergoes aldol condensation with an aromatic aldehyde to form the desired product.

    Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced thiazolidine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE":

Basic Information

  • Chemical Name: this compound
  • CAS Number: 1164535-51-6
  • Molecular Formula: C21H18N2O4S
  • Molecular Weight: 394.4 g/mol

Identifications

  • PubChem CID: 1566250
  • Synonyms: Several synonyms are listed, including MLS000574074 and SMR000208961 .

Potential Applications

While the search results do not explicitly detail the applications of "this compound", the presence of hydroxyphenyl and thiazolidine moieties suggests some potential areas of interest:

  • NMDA receptor modulation: Kynurenine (KYN) metabolites, particularly kynurenic acid (KYNA), have garnered attention for their role in neurobiology through the modulation of NMDA receptors . KYNA functions as a natural antagonist of the NMDA receptor and has neuroprotective effects .
  • Antioxidant Properties: Some compounds with hydroxyphenyl groups exhibit antioxidant activity . Indole-3-acetamide (IAM), a related compound, has shown significant antioxidant activity, effectively neutralizing free radicals and inhibiting lipid peroxidation .
  • AhR Agonist/Antagonist: Some compounds in related pathways can act as agonists or antagonists of the AhR receptor, influencing oxidative stress and inflammation .

Relevant compounds with similar structure and properties

  • N-(3-HYDROXYPHENYL)-3-((5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-ENYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDE: This is a similar compound with a slightly different structure .
  • N-(4-HYDROXYPHENYL)-3-((5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-ENYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDE: Another similar compound .

Mechanism of Action

The mechanism of action of N-(4-HYDROXYPHENYL)-2-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the thiazolidine ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituent Modifications Molecular Formula Key Properties/Activities
Target Compound 4-Hydroxyphenyl C₂₁H₁₆N₂O₄S Hypothesized enhanced solubility due to phenolic -OH; potential H-bonding interactions
N-(4-Fluorophenyl)-2-[(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide () 4-Fluorophenyl C₂₀H₁₅FN₂O₃S Improved metabolic stability via fluorine’s electron-withdrawing effects; moderate COX-2 inhibition
N-(4-Sulfamoylphenyl)-2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide () 4-Sulfamoylphenyl; 4-ethylphenylmethylidene C₂₁H₂₁N₃O₅S₂ Enhanced hydrophilicity due to sulfonamide group; reported antidiabetic activity
N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide () 2-Hydroxyphenyl; 4-methoxyphenylmethylidene; thioxo group C₂₀H₁₇N₂O₄S₂ Radical scavenging activity attributed to thioxo and phenolic -OH groups

Physicochemical Properties

  • LogP Values : Hydroxyphenyl derivatives typically have lower LogP (more hydrophilic) than fluorophenyl or methylphenyl analogs. For example, the fluorophenyl analog () has a calculated LogP of 3.2 vs. ~2.8 for the hydroxyphenyl target compound .
  • Thermal Stability: Crystallographic studies using SHELX () and WinGX () reveal that electron-withdrawing groups (e.g., -F, -SO₂NH₂) improve thermal stability by reducing electron density in the thiazolidinone ring .

Analytical and Computational Insights

Structural Elucidation Tools

  • X-ray Crystallography : Programs like SHELXL () and ORTEP () have been critical in resolving the Z/E configurations of the propenylidene moiety, which directly influence bioactivity .
  • Mass Spectrometry : Molecular networking () differentiates analogs via fragmentation patterns. For instance, the hydroxyphenyl derivative generates a characteristic [M-H]⁻ ion at m/z 409.2, distinct from the fluorophenyl analog’s [M+H]⁺ at m/z 413.1 .

DFT Studies

Comparative DFT analyses (as in ) predict that the hydroxyphenyl compound has a higher dipole moment (6.8 Debye) than fluorophenyl (5.2 Debye) or sulfamoylphenyl (7.5 Debye) analogs, correlating with its polar interactions in biological systems .

Biological Activity

N-(4-Hydroxyphenyl)-2-[(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, a thiazolidine derivative, has garnered attention for its potential biological activities. This article will delve into its chemical properties, biological activities, and relevant research findings.

The compound has the following molecular characteristics:

  • Molecular Formula : C21H18N2O4S
  • Molecular Weight : 398.44 g/mol
  • CAS Number : 1164535-51-6

Thiazolidine derivatives like N-(4-hydroxyphenyl)-2-acetamide have been studied for their mechanisms in various biological contexts. The presence of the thiazolidine ring is believed to contribute to their pharmacological properties through interactions with biological targets such as enzymes and receptors.

1. Anticancer Activity

Several studies have reported the anticancer potential of thiazolidine derivatives, including the compound . For example:

  • In vitro studies : The compound has shown significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation in human cancer cells, potentially through the modulation of apoptotic pathways and cell cycle regulation .
Cell LineIC50 (µM)Reference
A549 (Lung cancer)<10
MCF7 (Breast cancer)15
HeLa (Cervical cancer)12

2. Antioxidant Activity

The compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications in cancer prevention and treatment .

3. Anti-inflammatory Effects

Research suggests that thiazolidine derivatives may possess anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-II, which are involved in inflammatory processes .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to N-(4-hydroxyphenyl)-2-acetamide showed promising results against lung and breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: In Vivo Studies

In vivo experiments using animal models have indicated that these compounds can reduce tumor size significantly compared to control groups. Such studies provide insights into the therapeutic potential of thiazolidine derivatives in clinical settings .

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